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molecular formula C14H19N3O B1311360 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 725686-47-5

3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No. B1311360
M. Wt: 245.32 g/mol
InChI Key: TZYUZDSVTMPVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163756B2

Procedure details

To a solution of commercially available 3-methoxyphenylhydrazine hydrochloride (1.0 g, 5.7 mmol) in toluene (5 mL) was added commercially available pivaloylacetonitrile (0.70 g, 5.5 mmol). The reaction mixture was heated at reflux for 5 h, filtered and washed with hexane to obtain 3-t-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine (1.22 g, 89% yield) as its hydrochloride salt as a pale yellow solid which was used without further purification. 1H NMR (300 MHz, CDCl3): δ 7.35 (t, J=8.4 Hz, 1H), 7.04 (t, J=2.1 Hz, 1H), 7.00 (dd, J=1.5 and 7.5 Hz, 1H), 6.95 (dd, J=2.1 and 8.4 Hz, 1H), 5.90 (brs, 2H), 5.83 (s, 1H), 3.81 (s, 3H), 1.89 (s, 9H); MS (EI) m/z: 246 (M+H+).
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methoxyphenylhydrazine hydrochloride
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:5]=[C:6]([NH:10][NH2:11])[CH:7]=[CH:8][CH:9]=1.[C:12]([CH2:18][C:19]#[N:20])(=O)[C:13]([CH3:16])([CH3:15])[CH3:14]>C1(C)C=CC=CC=1>[C:13]([C:12]1[CH:18]=[C:19]([NH2:20])[N:10]([C:6]2[CH:7]=[CH:8][CH:9]=[C:4]([O:3][CH3:2])[CH:5]=2)[N:11]=1)([CH3:16])([CH3:15])[CH3:14] |f:0.1|

Inputs

Step One
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-methoxyphenylhydrazine hydrochloride
Quantity
1 g
Type
reactant
Smiles
Cl.COC=1C=C(C=CC1)NN
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)CC#N
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NN(C(=C1)N)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.22 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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